Superior Progression-Free Survival vs. Standard Endocrine Therapy in ESR1-Mutant Breast Cancer
In the pivotal Phase 3 EMBER-3 trial, imlunestrant demonstrated a statistically significant improvement in progression-free survival (PFS) compared to investigator's choice of endocrine therapy (fulvestrant or exemestane) in patients with ESR1-mutated, ER+/HER2- advanced breast cancer [1]. The absolute median PFS gain was 1.7 months, representing a 38% reduction in the risk of disease progression or death [1].
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 5.5 months (95% CI: 3.9, 7.4) |
| Comparator Or Baseline | Investigator's choice ET (Fulvestrant/Exemestane): 3.8 months (95% CI: 3.7, 5.5) |
| Quantified Difference | 1.7-month median PFS improvement; Hazard Ratio (HR) = 0.62 (95% CI: 0.46, 0.82; p = 0.0008) |
| Conditions | Phase 3 EMBER-3 trial (NCT04975308) in adults with ER+/HER2- advanced/metastatic breast cancer and ESR1 mutation (n=256). |
Why This Matters
This direct clinical evidence proves imlunestrant's superior efficacy over the standard-of-care fulvestrant in a biomarker-defined patient population, justifying its selection for research and therapeutic use in this specific, high-unmet-need setting.
- [1] Jhaveri K, et al. Imlunestrant with or without Abemaciclib in Advanced Breast Cancer. N Engl J Med. 2024;391(22):2151-2165. (EMBER-3 Trial). View Source
